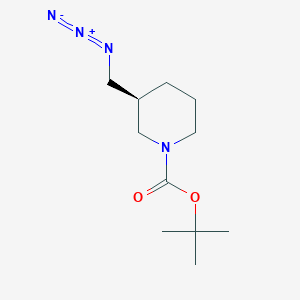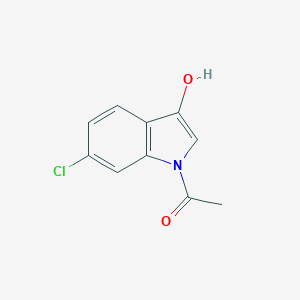
1-(6-Chloro-3-hydroxyindol-1-yl)ethanone
Overview
Description
1-(6-Chloro-3-hydroxyindol-1-yl)ethanone is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-3-hydroxyindol-1-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloroindole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-3-hydroxyindol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(6-Chloro-3-oxoindol-1-yl)ethanone.
Reduction: Formation of 1-(6-Chloro-3-hydroxyindol-1-yl)ethanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Chloro-3-hydroxyindol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The exact mechanism of action of 1-(6-Chloro-3-hydroxyindol-1-yl)ethanone is not well-documented. like other indole derivatives, it is believed to interact with specific molecular targets and pathways in biological systems. These interactions may involve binding to enzymes or receptors, leading to modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Chloro-3-methoxyindol-1-yl)ethanone
- 1-(6-Bromo-3-hydroxyindol-1-yl)ethanone
- 1-(6-Chloro-3-hydroxyindol-1-yl)propanone
Uniqueness
1-(6-Chloro-3-hydroxyindol-1-yl)ethanone is unique due to the presence of both a chlorine atom and a hydroxyl group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(6-chloro-3-hydroxyindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-6(13)12-5-10(14)8-3-2-7(11)4-9(8)12/h2-5,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHRWTLXAGWJBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


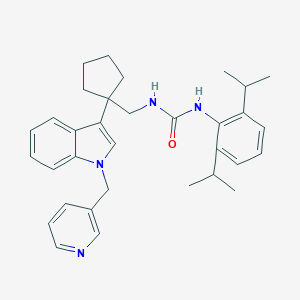
![(2S,5S)-2-[3-[[2-[(Tert-butyldimethylsilyl)oxy]ethyl]sulfonyl]-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran](/img/structure/B115506.png)
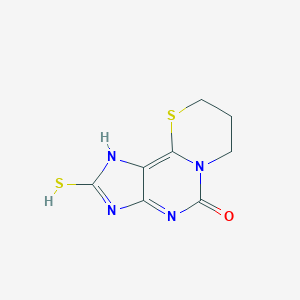

![1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride](/img/structure/B115511.png)

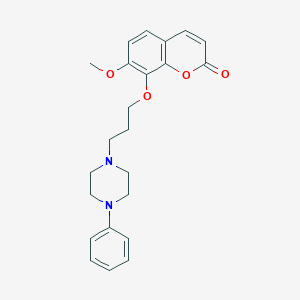
![N-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-3-yl]-5-methyl-3-phenyl-1H-indole-2-carboxamide](/img/structure/B115526.png)
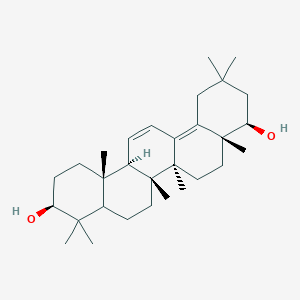
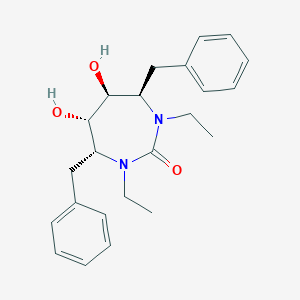
![8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B115536.png)
